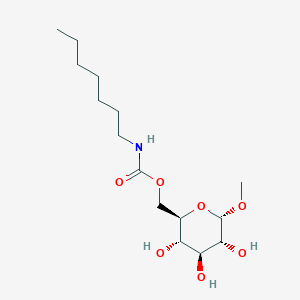![molecular formula C9H12FNO3 B058633 1,2-Benzenediol,4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]-(9ci) CAS No. 115562-28-2](/img/structure/B58633.png)
1,2-Benzenediol,4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a catecholamine derivative. Catecholamines are a class of compounds that play significant roles in the body’s response to stress and are involved in various physiological processes. This compound is structurally related to adrenaline and noradrenaline, which are critical neurotransmitters and hormones in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The process may include steps such as electrophilic aromatic substitution, reduction, and methylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy groups to quinones.
Reduction: The compound can be reduced to remove the fluoro group or modify the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce de-fluorinated or de-methylated derivatives .
Scientific Research Applications
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of catecholamines and their derivatives.
Biology: Researchers use it to investigate the physiological and biochemical roles of catecholamines.
Medicine: The compound is studied for its potential therapeutic effects, particularly in treating conditions related to the nervous system.
Industry: It may be used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves its interaction with adrenergic receptors. These receptors are part of the sympathetic nervous system and mediate the effects of catecholamines. The compound binds to these receptors, triggering a cascade of intracellular events that result in physiological responses such as increased heart rate and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Adrenaline (Epinephrine): A natural catecholamine with similar structure and function.
Noradrenaline (Norepinephrine): Another natural catecholamine involved in stress response.
Dopamine: A precursor to adrenaline and noradrenaline, with roles in reward and motivation.
Uniqueness
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is unique due to the presence of the fluoro group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can enhance its stability, bioavailability, and receptor binding affinity compared to its non-fluorinated counterparts .
Properties
CAS No. |
115562-28-2 |
|---|---|
Molecular Formula |
C9H12FNO3 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3 |
InChI Key |
DKBXREAGJFVVAP-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1F)O)O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1F)O)O)O |
Synonyms |
1,2-Benzenediol, 4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate](/img/structure/B58568.png)
![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)


![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B58576.png)


![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)

